Cas no 301820-48-4 (5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one)
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 5-Salicyliden-3-phenyl-2-thiohydantoin
- 5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
-
- MDL: MFCD28505125
- Inchi: 1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)
- InChI Key: XKXFPZYLRIRUBX-UHFFFAOYSA-N
- SMILES: S=C1NC(=CC2C=CC=CC=2O)C(N1C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 457
- Topological Polar Surface Area: 84.7
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H136570-500mg |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
301820-48-4 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | H136570-1000mg |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
301820-48-4 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | H136570-2000mg |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
301820-48-4 | 2g |
$ 615.00 | 2022-06-04 | ||
| abcr | AB417382-500 mg |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
301820-48-4 | 500MG |
€165.80 | 2022-09-28 | ||
| abcr | AB417382-1 g |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
301820-48-4 | 1g |
€197.30 | 2023-04-24 | ||
| Key Organics Ltd | LS-09950-1G |
(4E)-4-[(2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
301820-48-4 | >95% | 1g |
£246.00 | 2025-02-08 | |
| abcr | AB417382-500mg |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one; . |
301820-48-4 | 500mg |
€173.00 | 2025-02-16 | ||
| abcr | AB417382-1g |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one; . |
301820-48-4 | 1g |
€197.00 | 2025-02-16 | ||
| Ambeed | A772510-1g |
5-(2-HYdroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4h-imidazol-4-one |
301820-48-4 | 95% | 1g |
$133.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732742-1g |
5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one |
301820-48-4 | 98% | 1g |
¥1396.00 | 2024-08-02 |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Comprehensive Overview of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 301820-48-4)
The compound 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 301820-48-4) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This imidazole derivative features a hydroxybenzylidene moiety and a mercapto group, which contribute to its reactivity and versatility. Researchers and industry professionals are increasingly interested in this compound for its potential role in pharmaceutical development, material science, and biochemical research.
One of the key reasons for the growing interest in 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its potential as a building block for more complex molecules. The presence of both hydroxy and thiol functional groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry. Recent studies have explored its use in the design of bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. This aligns with current trends in drug discovery, where researchers are seeking novel scaffolds to address unmet medical needs.
In the realm of material science, this compound has shown promise due to its ability to form stable complexes with metal ions. The mercapto group acts as a potent ligand, enabling the creation of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in catalysis, sensing, and molecular storage, which are hot topics in contemporary research. The compound's aromatic system also contributes to its potential use in organic electronics, where conjugated molecules are highly sought after for their electronic properties.
From a biochemical perspective, the structural features of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one suggest possible interactions with biological targets. The imidazole core is a common motif in many biologically active molecules, and the additional hydroxybenzylidene substituent may enhance binding affinity. This has led to investigations into its potential as a therapeutic agent or probe molecule for studying biological pathways. Such applications are particularly relevant given the current focus on precision medicine and targeted therapies.
The synthesis and characterization of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been subjects of several recent publications. Advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been employed to confirm its structure and purity. These studies not only validate the compound's identity but also provide insights into its molecular interactions and stability, which are crucial for its potential applications.
Environmental and sustainability considerations are also important when discussing this compound. Researchers are exploring greener synthesis routes for 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, aligning with the broader push toward green chemistry. This includes optimizing reaction conditions to minimize waste and energy consumption, topics that resonate strongly with today's environmentally conscious scientific community.
In conclusion, 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 301820-48-4) represents a fascinating area of research with multiple potential applications. Its unique combination of functional groups and structural features makes it a valuable compound for pharmaceutical development, material science, and biochemical studies. As research continues to uncover new properties and applications for this molecule, its importance in scientific and industrial contexts is likely to grow significantly.
301820-48-4 (5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)